molecular formula C10H13NO3 B1300172 N-(3,5-dimethoxyphenyl)acetamide CAS No. 79257-61-7

N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B1300172
M. Wt: 195.21 g/mol
InChI Key: OKOWOYJLYGCVSF-UHFFFAOYSA-N
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Patent
US08026243B2

Procedure details

To a solution of 3,5-dimethoxy-phenylamine (22.0 g, 143.6 mmol) in toluene (100 mL), is added slowly Ac2O (14 mL) at room temperature. After stirring 30 minutes, hexane (50 mL) is added with stirring at room temperature. The resulting solid is filtered and washed with hexane (50 mL) to offer designed product as a white solid 14.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:12][C:13](OC(C)=O)=[O:14].CCCCCC>C1(C)C=CC=CC=1>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([NH:11][C:13](=[O:14])[CH3:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)N
Name
Quantity
14 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with hexane (50 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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